Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate
CAS No.: 744230-47-5
Cat. No.: VC4753080
Molecular Formula: C21H15Cl2N3O2S
Molecular Weight: 444.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 744230-47-5 |
|---|---|
| Molecular Formula | C21H15Cl2N3O2S |
| Molecular Weight | 444.33 |
| IUPAC Name | ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C21H15Cl2N3O2S/c1-2-28-21(27)17-14(12-7-9-13(22)10-8-12)11-29-20(17)26-19-18(23)24-15-5-3-4-6-16(15)25-19/h3-11H,2H2,1H3,(H,25,26) |
| Standard InChI Key | GPHSPWPLLZIYBQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC3=NC4=CC=CC=C4N=C3Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central thiophene ring substituted at the 3-position with an ethyl carboxylate group and at the 4-position with a 4-chlorophenyl group. The 2-amino group of the thiophene is further functionalized with a 3-chloroquinoxaline moiety . This arrangement creates a planar, conjugated system that enhances π-π stacking interactions with DNA or enzyme active sites, a common mechanism among intercalative anticancer agents.
The chlorine atoms at the 4-position of the phenyl ring and the 3-position of the quinoxaline contribute to electron-withdrawing effects, modulating the compound's electronic distribution and solubility profile . The ethyl ester group introduces lipophilicity, which may influence membrane permeability and metabolic stability .
Synthetic Pathways and Optimization
Key Reaction Steps
The synthesis involves three principal stages (Figure 1):
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Quinoxaline Core Formation: Condensation of o-phenylenediamine with 3-chloro-2-carbonyl precursor under acidic conditions
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Thiophene Ring Construction: Gewald reaction between ethyl cyanoacetate, elemental sulfur, and 4-chlorobenzaldehyde to form the 2-aminothiophene scaffold
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Coupling Reaction: Nucleophilic aromatic substitution between the aminothiophene and chloroquinoxaline using Pd-catalyzed Buchwald-Hartwig amination
Yield Improvements
Recent optimizations have enhanced the total yield from 12% to 38% through:
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Microwave-assisted synthesis reducing reaction times from 72h to 8h
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Use of Xantphos as a ligand in palladium catalysis
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Solvent optimization with 2-MeTHF replacing DMF to facilitate purification
Biological Activity and Mechanism of Action
Anticancer Efficacy
In vitro screening against 60 human cancer cell lines (NCI-60 panel) revealed:
| Cell Line | IC50 (μM) | Selectivity Index* |
|---|---|---|
| MCF-7 | 0.89 | 8.2 |
| A549 | 1.24 | 5.9 |
| HT-29 | 1.57 | 4.7 |
| *Relative to normal MCF-10A cells (IC50 = 7.3 μM) |
The compound exhibits dual mechanisms:
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Topoisomerase II Inhibition: Stabilizes the DNA-enzyme cleavage complex (EC50 = 1.8 μM)
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EGFR Kinase Suppression: 78% inhibition at 10 μM concentration through competitive ATP binding
Secondary Pharmacological Effects
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Antimicrobial Activity: MIC = 32 μg/mL against Staphylococcus aureus (ATCC 29213)
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Anti-inflammatory Action: 64% reduction in TNF-α production at 25 μM in LPS-stimulated macrophages
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Antiviral Potential: 40% inhibition of SARS-CoV-2 3CL protease at 50 μM concentration
Pharmacokinetic and Toxicological Profile
ADME Properties
| Parameter | Value | Method |
|---|---|---|
| Plasma Protein Binding | 92.4% | Equilibrium dialysis |
| Metabolic Stability | t1/2 = 43 min | Human liver microsomes |
| Caco-2 Permeability | 8.7 × 10⁻⁶ cm/s | Bidirectional assay |
| Bioavailability | 22% (rat) | IV vs PO comparison |
The high protein binding and moderate clearance (12 mL/min/kg) suggest potential for sustained exposure, though first-pass metabolism limits oral bioavailability .
Future Research Directions
Structural Modifications
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Prodrug Development: Replacement of ethyl ester with pivaloyloxymethyl group to enhance oral absorption
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Polymer Conjugates: PEGylation for improved solubility and tumor targeting
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Combination Therapies: Co-administration with PD-1/PD-L1 inhibitors to potentiate immune response
Clinical Translation Challenges
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Formulation Optimization: Nanoemulsions for parenteral delivery
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Metabolite Identification: UPLC-QTOF analysis of Phase I metabolites
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Resistance Mechanisms: CRISPR screening to identify compensatory pathways
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